molecular formula C9H5BrN4S B8389878 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole

4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole

Cat. No.: B8389878
M. Wt: 281.13 g/mol
InChI Key: SGGGVOYEVGNPJJ-UHFFFAOYSA-N
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Description

4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole is a heterocyclic compound that combines the structural features of thiazole and pyrazolopyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of 2-aminopyridine with 4-bromothiazole-2-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process often includes steps such as halogenation, cyclization, and purification through recrystallization or chromatography to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorothiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
  • 3-(4-methylthiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine
  • 3-(4-aminothiazol-2-yl)-1H-pyrazolo[5,4-b]pyridine

Uniqueness

4-bromo-2-(1H-pyrazolo[3,4-b]pyridin-3-yl)thiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially diverse pharmacological properties .

Properties

Molecular Formula

C9H5BrN4S

Molecular Weight

281.13 g/mol

IUPAC Name

4-bromo-2-(2H-pyrazolo[3,4-b]pyridin-3-yl)-1,3-thiazole

InChI

InChI=1S/C9H5BrN4S/c10-6-4-15-9(12-6)7-5-2-1-3-11-8(5)14-13-7/h1-4H,(H,11,13,14)

InChI Key

SGGGVOYEVGNPJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2N=C1)C3=NC(=CS3)Br

Origin of Product

United States

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